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molecular formula C6H14ClNO B1603122 4-Amino-methyltetrahydropyran hydrochloride CAS No. 827046-87-7

4-Amino-methyltetrahydropyran hydrochloride

Cat. No. B1603122
M. Wt: 151.63 g/mol
InChI Key: AVADPQZSGFARIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365215B2

Procedure details

To a flask having an inner volume of 500 ml, made of glass and equipped with a stirring device, a thermometer and a reflux condenser were charged 65.3 g (392 mmol) of 4-hydrazino-2-methyltetrahydropyran hydrochloride with a purity of 100% and synthesized in the same manner as in the above-mentioned (1), 18.0 g of developed Raney nickel, 120 ml of ethanol, 120 ml of water and 40 ml (320 mmol) of 8 mol/l aqueous sodium hydroxide solution, and the mixture was reacted at 75° C. for 24 hours under hydrogen atmosphere. After completion of the reaction, the reaction mixture was cooled to room temperature and filtered, and the filtrate was concentrated under reduced pressure. Then, 200 ml of n-butyl alcohol and 50 ml (600 mmol) of 12 mol/l hydrochloric acid were added to the concentrate, the resulting mixture was concentrated under reduced pressure to obtain 38.2 g (Isolation yield: 63%) of 4-amino-2-methyltetrahydropyran hydrochloride with a purity of 98% (areal percentage by gas chromatography) as white powder.
Quantity
65.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
catalyst
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]([CH:4]1[CH2:9][CH2:8][O:7][CH:6]([CH3:10])[CH2:5]1)N.C(O)C.[OH-].[Na+].Cl>[Ni].C(O)CCC.O>[ClH:1].[NH2:2][CH:4]1[CH2:9][CH2:8][O:7][CH:6]([CH3:10])[CH2:5]1 |f:0.1,3.4,9.10|

Inputs

Step One
Name
Quantity
65.3 g
Type
reactant
Smiles
Cl.N(N)C1CC(OCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N(N)C1CC(OCC1)C
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask having
CUSTOM
Type
CUSTOM
Details
equipped with a stirring device
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 75° C. for 24 hours under hydrogen atmosphere
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1CC(OCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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